molecular formula C7H11NO B14170379 3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane CAS No. 925457-13-2

3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane

Cat. No.: B14170379
CAS No.: 925457-13-2
M. Wt: 125.17 g/mol
InChI Key: MBIHVORJBQWENA-UHFFFAOYSA-N
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Description

3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane is a tricyclic compound featuring a unique framework with oxygen and nitrogen heteroatoms positioned at the 3rd and 8th positions, respectively. Its structure combines fused cyclopropane and bicyclic systems, creating a rigid geometry that influences its chemical reactivity and biological interactions.

Key structural attributes include:

  • Tricyclic backbone: Enhances molecular rigidity and stability.
  • Heteroatoms: Oxygen and nitrogen atoms likely contribute to polar interactions and hydrogen bonding.
  • Ring strain: The fused cyclopropane ring may increase reactivity in substitution or addition reactions.

Properties

CAS No.

925457-13-2

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-oxa-8-azatricyclo[4.2.1.02,4]nonane

InChI

InChI=1S/C7H11NO/c1-4-2-6-7(9-6)5(1)8-3-4/h4-8H,1-3H2

InChI Key

MBIHVORJBQWENA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C(C1NC2)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of 3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Type Key Features Molecular Weight (g/mol) Applications/Activities
3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane Tricyclic Oxygen (3-Oxa), nitrogen (8-Aza), fused cyclopropane ring ~163.2 (estimated) Potential in drug design, catalytic ligands
3-Oxa-7-azabicyclo[3.3.1]nonane Bicyclic Oxygen (3-Oxa), nitrogen (7-Aza); lacks tricyclic framework 127.18 Neurology, oncology (e.g., enzyme inhibition)
3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane Tricyclic Fluorine substituents; tricyclic framework with C-F bonds 182.20 Fluorinated pharmaceuticals, materials
3,7-Diazatricyclo[5.2.0.0²⁴]nonane Tricyclic Two nitrogen atoms (3,7-Diaza); strained bicyclo[5.2.0] system ~150.2 (estimated) Medicinal chemistry (e.g., kinase inhibitors)
4-Azatricyclo[4.2.1.0³⁷]nonan-2-ol hydrochloride Tricyclic Nitrogen (4-Aza), hydroxyl group; hydrochloride salt ~189.7 (estimated) Neuropharmacology, polymer synthesis

Structural Differences and Implications

Fluorine substituents in 3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane increase lipophilicity and metabolic stability compared to polar heteroatoms .

This contrasts with 3,7-Diazatricyclo[5.2.0.0²⁴]nonane, where the bicyclo[5.2.0] system reduces strain but increases steric hindrance .

Biological Activity: 3-Oxa-7-azabicyclo[3.3.1]nonane exhibits neuropharmacological activity due to its bicyclic structure’s fit into enzyme active sites . The tricyclic framework of the target compound may offer improved binding affinity but requires empirical validation. 4-Azatricyclo[4.2.1.0³⁷]nonan-2-ol hydrochloride demonstrates altered pharmacokinetics from its hydroxyl group and salt form, highlighting the impact of functional groups on bioavailability .

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